Heptacos-1-yne
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Overview
Description
Heptacos-1-yne is an organic compound with the molecular formula C27H52. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a long carbon chain with a triple bond at the first carbon position, making it a terminal alkyne.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptacos-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to eliminate two equivalents of hydrogen halide (HX) from the dihalide, forming the alkyne .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of metal-catalyzed coupling reactions. These methods are designed to produce the compound on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptacos-1-yne undergoes several types of chemical reactions, including:
Electrophilic Addition: The addition of hydrogen halides (HX) or halogens (X2) to the triple bond, forming haloalkenes or dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides to form haloalkenes, following Markovnikov’s rule.
Oxidation: The oxidation of the alkyne to form diketones or carboxylic acids, depending on the reagents used.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in hydrohalogenation reactions to add across the triple bond.
Halogens (X2): Used in halogenation reactions to form dihaloalkanes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or ozone (O3) for oxidation reactions.
Major Products Formed
Haloalkenes: Formed from the addition of hydrogen halides.
Dihaloalkanes: Formed from the addition of halogens.
Diketones or Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Heptacos-1-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms involving alkynes.
Biology: Investigated for its potential biological activities, such as antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptacos-1-yne involves its reactivity as a terminal alkyne. The triple bond in this compound is highly reactive, allowing it to participate in various addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Heptacos-1-ene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
Hept-1-yne: A shorter alkyne with a triple bond at the first carbon position.
Dotetracont-1-ene: A longer alkene with a double bond.
Uniqueness
Heptacos-1-yne is unique due to its long carbon chain and terminal alkyne structure, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
61847-87-8 |
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Molecular Formula |
C27H52 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
heptacos-1-yne |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-27H2,2H3 |
InChI Key |
WQIIFNZXBFDHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC#C |
Origin of Product |
United States |
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